

# IUPAC name and synonyms for Trietazine

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## Compound of Interest

Compound Name: *Trietazine*

Cat. No.: *B15600717*

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## An In-depth Technical Guide to **Trietazine**

This guide provides a comprehensive overview of the herbicide **Trietazine**, including its chemical identity, physicochemical properties, toxicological profile, and herbicidal activity. It also details experimental protocols for its synthesis and analytical detection, and illustrates key biological pathways and experimental workflows.

## Chemical Identification

- IUPAC Name: 6-chloro-N2,N2,N4-triethyl-1,3,5-triazine-2,4-diamine.[1][2][3]
- CAS Number: 1912-26-1.[1][4][5][6]
- Synonyms: **Trietazine**, Chlortriazine, G 27901, Gesafloc, Aventox, Bronox, Remtal, NC 1667, 2-Chloro-4-diethylamino-6-ethylamino-1,3,5-triazine, 2-Chloro-4-ethylamino-6-diethylamino-s-triazine, 6-Chloro-N,N,N'-triethyl-1,3,5-triazine-2,4-diamine.[1][2][5][6][7]

## Data Summary

### Physicochemical Properties

The following table summarizes the key physicochemical properties of **Trietazine**.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>16</sub> ClN <sub>5</sub>	[1][4][5]
Molecular Weight	229.71 g/mol	[1][5]
Physical Appearance	Colorless crystals	[1]
Melting Point	100-101 °C	[1]
Boiling Point	374.1 °C at 760 mmHg	[4]
Water Solubility	20 mg/L at 20-25 °C	[1][4]
Vapor Pressure	8.54 x 10 <sup>-6</sup> mmHg at 25 °C (0.009 Pa)	[1][4]
LogP (Octanol-Water Partition Coefficient)	3.34	[1]
Density	1.22 g/cm <sup>3</sup>	[1][4]

## Toxicological Data

This table outlines the toxicological profile and hazard classifications for **Trietazine**.

Parameter	Information	Source
GHS Hazard Statements	H302: Harmful if swallowed. H400: Very toxic to aquatic life.	[1]
Acute Oral Toxicity	Category 3: Toxic if swallowed.	[8]
Acute Dermal Toxicity	Category 3: Toxic in contact with skin.	[8]
Acute Inhalation Toxicity	Category 4: Harmful if inhaled.	[8]
Skin Irritation	Category 2: Irritating to skin.	[8]
Eye Irritation	Category 2B: Irritating to eyes.	[8]
Environmental Hazard	Very toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment.	[1]

## Herbicidal Spectrum

**Trietazine** is a selective, pre- and post-emergence herbicide.[2][9]

Parameter	Description	Source
Mode of Action	Inhibits photosynthesis by blocking electron transport at photosystem II (PSII). It is absorbed through both roots and leaves.	[2][10]
Example Pests Controlled	Annual monocots and dicots, including common ragweed, common lambsquarters, wild mustard, redroot pigweed, velvetleaf, jimsonweed, chickweed, cocklebur, barnyard grass, and foxtail species.	[3][10]
Example Crop Applications	Potatoes, legumes, bananas, citrus, coffee, maize, sugarcane, tea, and tobacco.	[2][3]

## Experimental Protocols

### Synthesis of Trietazine

The industrial synthesis of **Trietazine** typically begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and involves sequential nucleophilic substitution reactions with ethylamine and diethylamine.[2] The process requires careful control of reaction conditions to achieve selective substitution.

#### Methodology:

- **First Substitution:** Cyanuric chloride is dissolved in a suitable inert solvent (e.g., toluene or xylene). The solution is cooled to a low temperature (typically 0-5 °C) to control the reaction rate and selectivity.
- An aqueous solution of ethylamine is added dropwise to the cyanuric chloride solution while maintaining the low temperature and stirring vigorously. An acid scavenger (e.g., sodium

hydroxide or sodium carbonate) is added simultaneously to neutralize the hydrochloric acid byproduct. This reaction substitutes one chlorine atom with an ethylamino group.

- **Second Substitution:** After the first reaction is complete, the temperature of the reaction mixture is raised (e.g., to 40-50 °C).
- **An aqueous solution of diethylamine is then added to the mixture.** The reaction is continued with stirring until the second chlorine atom is substituted with a diethylamino group. Again, an acid scavenger is used.
- **Work-up and Isolation:** Once the reaction is complete, the organic layer is separated from the aqueous layer. The organic solvent is removed under reduced pressure (e.g., using a rotary evaporator).
- **Purification:** The resulting crude **Trietazine** is purified, typically by recrystallization from a suitable solvent (e.g., ethanol or hexane), to yield the final product as colorless crystals.
- **Characterization:** The identity and purity of the synthesized **Trietazine** are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[\[11\]](#)

## Analytical Method: Determination of Trietazine in Water by GC/MS

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques for the analysis of triazine herbicides in environmental samples.[\[12\]](#) The following protocol describes a general method for detecting **Trietazine** in water samples using solid-phase extraction (SPE) followed by GC-Mass Spectrometry (GC-MS).[\[13\]](#)[\[14\]](#)

### Methodology:

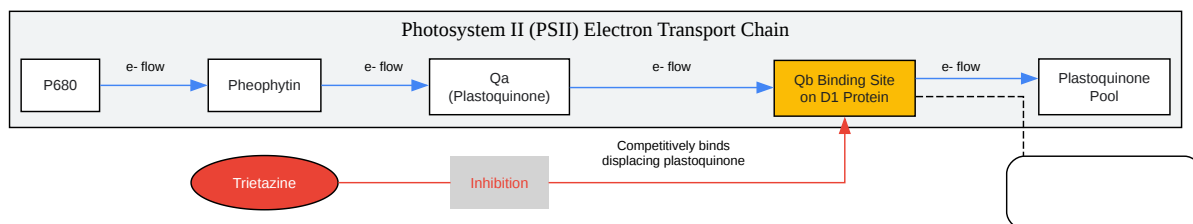
- **Sample Collection and Preparation:** Collect a 1-liter water sample in a clean glass bottle. If necessary, adjust the pH of the sample as recommended for the chosen SPE cartridge. Filter the sample through a 0.45 µm filter to remove suspended particulate matter.
- **Solid-Phase Extraction (SPE):**

- Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.
- Load the filtered water sample onto the SPE cartridge at a controlled flow rate (e.g., 5-10 mL/min). The triazine compounds will be adsorbed onto the C18 stationary phase.
- After loading, wash the cartridge with deionized water to remove any polar impurities.
- Dry the cartridge thoroughly by passing air or nitrogen through it for at least 30 minutes.
- Elution: Elute the trapped analytes from the SPE cartridge using a small volume (e.g., 5-10 mL) of a suitable organic solvent, such as ethyl acetate or methanol.[13]
- Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
- GC-MS Analysis:
  - Injection: Inject 1 µL of the concentrated extract into the GC-MS system. A splitless injection mode is typically used for trace analysis.[14]
  - Gas Chromatography: Use a capillary column suitable for pesticide analysis, such as a low-polarity 5% diphenyl/95% dimethyl polysiloxane phase column (e.g., TraceGOLD TG-5SilMS).[14] The oven temperature program should be optimized to separate **Trietazine** from other potential contaminants.
  - Mass Spectrometry: Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
- Quantification: Create a calibration curve using standard solutions of **Trietazine** of known concentrations. Quantify the amount of **Trietazine** in the sample by comparing its peak area to the calibration curve.

## Visualizations

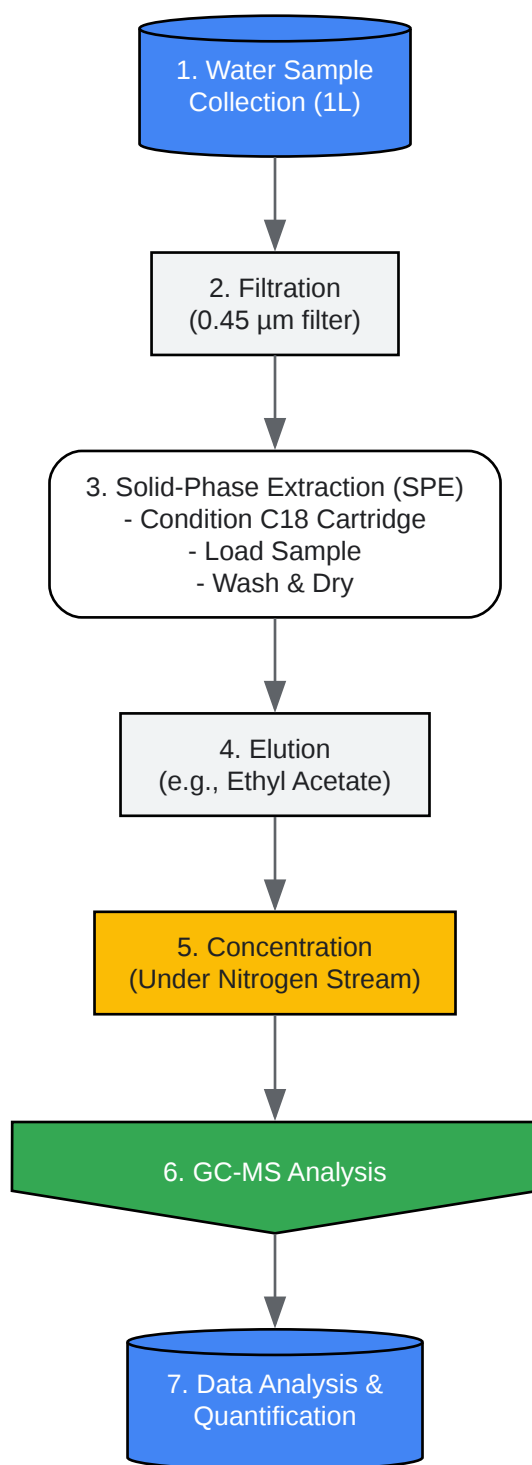
## Signaling and Experimental Diagrams

The following diagrams, generated using the DOT language, illustrate key mechanisms and workflows related to **Trietazine**.



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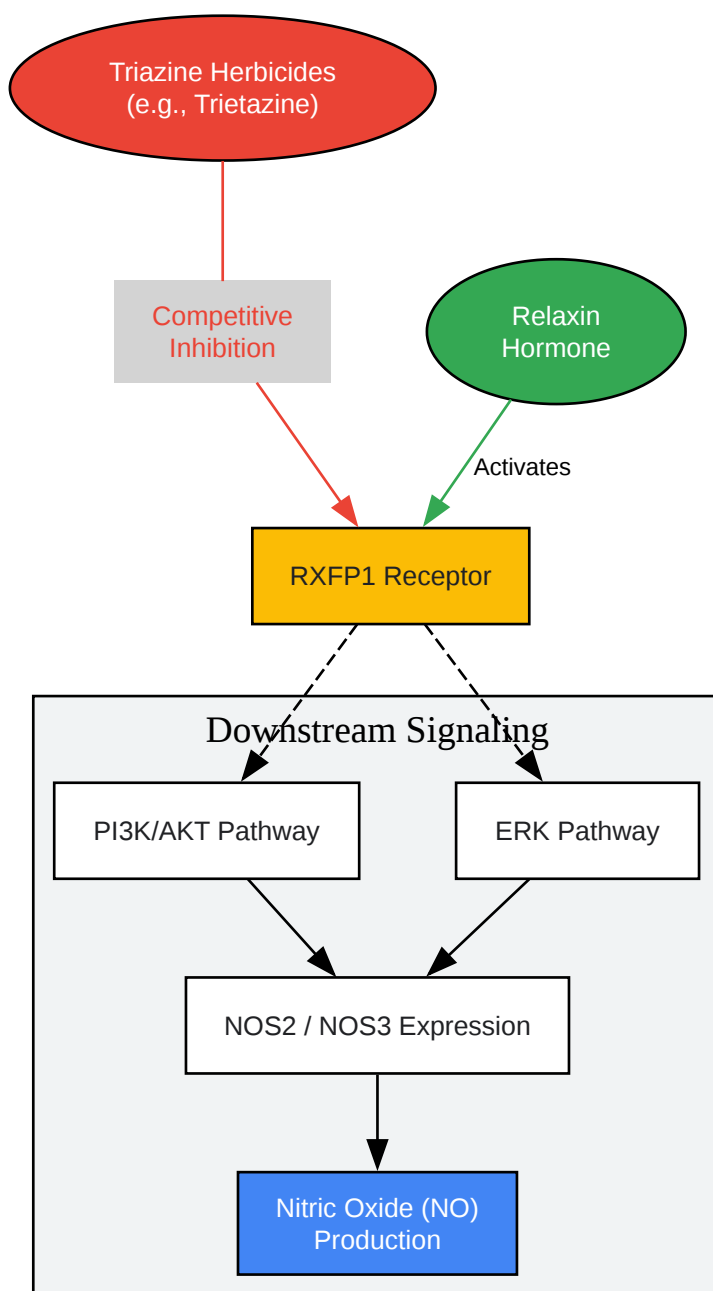
Caption: Mechanism of **Trietazine** as a photosynthesis inhibitor in Photosystem II.



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Caption: Typical workflow for the analysis of **Trietazine** in a water sample.





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Caption: Disruption of relaxin hormone signaling by triazine herbicides.[15]

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## References

- 1. Trietazine | C<sub>9</sub>H<sub>16</sub>ClN<sub>5</sub> | CID 15951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Trietazine (Ref: G 27901) [sitem.herts.ac.uk]
- 3. Trietazine | 1912-26-1 | Benchchem [benchchem.com]
- 4. Trietazine | lookchem [lookchem.com]
- 5. Trietazine [webbook.nist.gov]
- 6. Triazine herbicides (PIM G013) [inchem.org]
- 7. TRIETAZINE | 1912-26-1 [amp.chemicalbook.com]
- 8. accustandard.com [accustandard.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. inis.iaea.org [inis.iaea.org]
- 12. Chromatographic methods for analysis of triazine herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Green method to determine triazine pesticides in water using Rotating Disk Sorptive Extraction (RDSE) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
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